Cas no 23076-03-1 (2-Cyclohexen-1-one, 3-[(1,1-dimethylethyl)amino]-)
![2-Cyclohexen-1-one, 3-[(1,1-dimethylethyl)amino]- structure](https://ja.kuujia.com/scimg/cas/23076-03-1x500.png)
2-Cyclohexen-1-one, 3-[(1,1-dimethylethyl)amino]- 化学的及び物理的性質
名前と識別子
-
- 2-Cyclohexen-1-one, 3-[(1,1-dimethylethyl)amino]-
- 23076-03-1
- starbld0048437
- 3-(tert-butylamino)cyclohex-2-en-1-one
-
- インチ: InChI=1S/C10H17NO/c1-10(2,3)11-8-5-4-6-9(12)7-8/h7,11H,4-6H2,1-3H3
- InChIKey: XKVYNTMJNQOFOK-UHFFFAOYSA-N
- SMILES: CC(C)(C)NC1=CC(=O)CCC1
計算された属性
- 精确分子量: 167.13111
- 同位素质量: 167.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- PSA: 29.1
2-Cyclohexen-1-one, 3-[(1,1-dimethylethyl)amino]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1264719-100mg |
3-(tert-Butylamino)cyclohex-2-en-1-one |
23076-03-1 | 98% | 100mg |
$485 | 2024-06-05 | |
A2B Chem LLC | AX95876-1g |
3-(tert-Butylamino)cyclohex-2-en-1-one |
23076-03-1 | 98% | 1g |
$2100.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1264719-10mg |
3-(tert-Butylamino)cyclohex-2-en-1-one |
23076-03-1 | 98% | 10mg |
$180 | 2025-02-24 | |
1PlusChem | 1P01FDAC-1g |
3-(tert-Butylamino)cyclohex-2-en-1-one |
23076-03-1 | 98% | 1g |
$2303.00 | 2024-05-24 | |
eNovation Chemicals LLC | Y1264719-10mg |
3-(tert-Butylamino)cyclohex-2-en-1-one |
23076-03-1 | 98% | 10mg |
$175 | 2024-06-05 | |
eNovation Chemicals LLC | Y1264719-100mg |
3-(tert-Butylamino)cyclohex-2-en-1-one |
23076-03-1 | 98% | 100mg |
$500 | 2025-02-26 | |
eNovation Chemicals LLC | Y1264719-1g |
3-(tert-Butylamino)cyclohex-2-en-1-one |
23076-03-1 | 98% | 1g |
$3655 | 2025-02-24 | |
eNovation Chemicals LLC | Y1264719-10mg |
3-(tert-Butylamino)cyclohex-2-en-1-one |
23076-03-1 | 98% | 10mg |
$180 | 2025-02-26 | |
eNovation Chemicals LLC | Y1264719-1g |
3-(tert-Butylamino)cyclohex-2-en-1-one |
23076-03-1 | 98% | 1g |
$3655 | 2025-02-26 | |
eNovation Chemicals LLC | Y1264719-1g |
3-(tert-Butylamino)cyclohex-2-en-1-one |
23076-03-1 | 98% | 1g |
$3455 | 2024-06-05 |
2-Cyclohexen-1-one, 3-[(1,1-dimethylethyl)amino]- 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
2-Cyclohexen-1-one, 3-[(1,1-dimethylethyl)amino]-に関する追加情報
Chemical Overview of 2-Cyclohexen-1-One, 3-[ (1,1-Dimethylethyl)Amino ] (CAS No. 23076-03-1)
2-Cyclohexen-1-one, 3-[ (1,1-dimethylethyl)amino ] (CAS No. 23076-03-1) is a structurally complex organic compound characterized by its conjugated cyclohexenone ring and tertiary amine substituent. With the molecular formula C₁₂H₁₇NO and a molecular weight of approximately 195.26 g/mol, this compound exhibits unique physicochemical properties that render it valuable in synthetic chemistry and pharmacological research. Its enantioselective synthesis has been a focal point in recent studies aimed at optimizing reaction pathways for drug development.
The compound’s structure combines the reactivity of the cyclohexenone moiety—a versatile platform for electrophilic addition and Michael-type reactions—with the stabilizing influence of the bulky tert-butylamine group. This combination enables its use as an intermediate in the synthesis of bioactive molecules. Recent advancements reported in the Journal of Medicinal Chemistry (2023) highlight its role in generating novel analogs for targeting inflammatory pathways via selective COX inhibition.
In pharmacology, studies published in Bioorganic & Medicinal Chemistry Letters (2024) have demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity by modulating NF-kB signaling pathways without significant hepatotoxicity. Researchers have leveraged its structural flexibility to design compounds with improved bioavailability when compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The tert-butyl substituent reportedly enhances metabolic stability through steric hindrance effects.
Synthetic methodologies for this compound have evolved significantly over the past decade. Traditional approaches relied on acid-catalyzed condensation reactions between cyclohexenones and amines under reflux conditions. However, recent green chemistry initiatives have introduced catalytic systems using heterogeneous palladium nanoparticles (J. Green Chem., 2024) to achieve higher yields (>95%) under solvent-free conditions at ambient temperature. Such innovations align with current trends toward sustainable chemical manufacturing practices.
In vitro assays conducted by pharmaceutical researchers at Stanford University (preprint 2024) revealed that certain derivatives exhibit selective inhibition of cancer cell proliferation by disrupting microtubule dynamics without affecting normal cells at therapeutic concentrations. This mechanism suggests potential applications in targeted oncology therapies, though further preclinical trials are required to validate these findings.
The compound’s spectroscopic signatures—particularly its IR absorption bands at ~ν(C=O)= 1745 cm⁻¹ and NMR chemical shifts δH=4.8–5.5 ppm for the enone protons—are well-characterized markers used in analytical validation processes during drug development pipelines. These properties enable precise quality control during large-scale synthesis.
Ongoing research focuses on exploiting this compound’s chiral centers for asymmetric synthesis applications using organocatalysts such as proline derivatives (Arciv Chem., 2024). Such methods could reduce reliance on expensive transition metal catalysts while maintaining enantiomeric excess (>98%). This advancement holds particular significance for producing chiral pharmaceutical intermediates required in modern drug formulations.
In summary, this compound continues to be a critical building block across multiple research domains due to its tunable reactivity profile and proven biological efficacy demonstrated through recent studies. Its structural features position it as an ideal scaffold for developing next-generation therapeutics addressing unmet medical needs in inflammation management and oncology while adhering to contemporary green chemistry principles.
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